(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one
Description
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one (CAS: 1038924-70-7) is a pyrrolidin-2-one derivative featuring a biphenyl-4-ylmethyl substituent and a methyl group at the 3-position. Its molecular formula is C₁₈H₁₉NO (MW: 265.35 g/mol), and it exhibits a melting point of 148–150°C and a boiling point of 474.0±24.0°C . This compound is primarily used as a reference standard for LCZ696 (a heart failure drug combining sacubitril and valsartan), specifically as LCZ696 Impurity 537-06 .
Properties
IUPAC Name |
(3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGAVDATRJOJG-DYVFJYSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto ester.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated pyrrolidinone intermediate in the presence of a palladium catalyst.
Chiral Resolution: The chiral centers at positions 3 and 5 can be introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral auxiliaries or chiral catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The biphenyl group or other substituents on the pyrrolidinone core can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or pyrrolidinone moieties.
Scientific Research Applications
Pharmaceutical Development
The compound's relevance in drug formulation is primarily linked to its association with sacubitril. Sacubitril is known for its ability to inhibit neprilysin, leading to increased levels of natriuretic peptides, which help reduce blood pressure and improve heart function. As an impurity in sacubitril, (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one's presence necessitates rigorous quality control during the drug manufacturing process to ensure safety and efficacy.
Recent studies have indicated that compounds similar to this compound exhibit potential biological activities, including:
- Kinase Inhibition : Research suggests that derivatives of this compound can act as inhibitors of PI3K (phosphoinositide 3-kinase), a key player in various signaling pathways related to cell growth and survival. Inhibiting PI3K activity can have therapeutic implications for cancer treatment and metabolic disorders .
Synthetic Chemistry
The synthesis of this compound involves several steps that are crucial for developing new derivatives with enhanced properties. The methodologies employed in synthesizing this compound can be adapted for creating analogs with improved pharmacological profiles .
Case Study 1: Impurity Profile of Sacubitril
In the development of sacubitril formulations, the identification and quantification of this compound as an impurity were critical. Analytical techniques such as High Performance Liquid Chromatography (HPLC) were utilized to ensure that levels of this impurity remained below regulatory thresholds, thereby safeguarding patient health .
Case Study 2: Kinase Inhibition Research
A study focused on the kinase inhibition properties of biphenyl derivatives demonstrated that this compound could effectively inhibit PI3K activity in vitro. This finding suggests potential applications in designing new therapeutic agents targeting cancer pathways .
Mechanism of Action
The mechanism of action of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and the chiral centers play a crucial role in binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Sacubitril Intermediate: (S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one
Key Differences :
- Structure : Lacks the 3-methyl group and has an (S)-configuration at the 5-position (vs. (3R,5S) in the target compound).
- Molecular Formula: C₁₇H₁₇NO (MW: 251.33 g/mol).
- Application : Intermediate in sacubitril synthesis, highlighting the importance of stereochemistry in drug activity .
- Physicochemical Properties : Lower molecular weight and altered solubility due to the absence of the methyl group.
| Property | Target Compound | Sacubitril Intermediate |
|---|---|---|
| CAS Number | 1038924-70-7 | 1038924-61-6 |
| Molecular Weight | 265.35 g/mol | 251.33 g/mol |
| Key Substituents | 3-methyl, biphenyl-4-ylmethyl | Biphenyl-4-ylmethyl |
| Role | LCZ696 Impurity 537-06 | Sacubitril synthesis intermediate |
LCZ696 Impurity 547-06: (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid
Key Differences :
- Backbone: Pentanoic acid (vs. pyrrolidin-2-one).
- Functional Groups: Includes a tert-butoxycarbonyl (Boc)-protected amino group.
- Application : Used as a reference standard (LCZ696 Impurity 547-06) .
- Physicochemical Impact : The carboxylic acid group increases polarity, affecting solubility and bioavailability.
| Property | Target Compound | LCZ696 Impurity 547-06 |
|---|---|---|
| CAS Number | 1038924-70-7 | 1012341-50-2 |
| Molecular Formula | C₁₈H₁₉NO | C₂₄H₂₉NO₄ |
| Key Features | Pyrrolidinone core | Boc-protected pentanoic acid |
Oxytocin/V1a Receptor Antagonist: (3Z,5S)-5-(Hydroxymethyl)-1-[(2'-methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyl oxime
Key Differences :
- Structure : Contains a hydroxymethyl group, carbonyl, and oxime moiety.
- Pharmacological Role : Acts as an oxytocin/V1a receptor antagonist .
| Property | Target Compound | Oxytocin/V1a Antagonist |
|---|---|---|
| Core Structure | Pyrrolidin-2-one | Pyrrolidin-3-one with oxime |
| Functional Groups | Biphenyl, methyl | Hydroxymethyl, carbonyl, oxime |
| Application | Pharmaceutical impurity | Receptor antagonist |
Complex Derivative: (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one
Key Differences :
- Structure : Additional hydroxynaphthyl and benzyl groups.
- Molecular Weight : 497.6 g/mol (vs. 265.35 g/mol) .
- Impact : Increased steric bulk and lipophilicity, likely reducing solubility but enhancing membrane permeability.
Structural and Functional Insights
- Stereochemistry : The (3R,5S) configuration in the target compound is critical for its role as a specific impurity reference standard, distinguishing it from intermediates like the (S)-configured sacubitril analog .
- Substituent Effects: The 3-methyl group enhances metabolic stability compared to non-methylated analogs, while the biphenyl group contributes to π-π stacking interactions in receptor binding .
- Backbone Variations: Pyrrolidin-2-one derivatives generally exhibit better bioavailability than pentanoic acid analogs due to reduced polarity .
Biological Activity
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one is a synthetic compound with potential therapeutic applications. Its molecular formula is with a molecular weight of 265.35 g/mol. This compound has garnered interest due to its structural properties and biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C18H19NO |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | (3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
| PubChem CID | 66739158 |
| Appearance | Powder |
The biological activity of this compound primarily involves its interaction with various biological pathways. Preliminary studies suggest that it may act on neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.
Pharmacological Studies
-
Neuropharmacological Effects :
- In animal models, compounds similar to this compound have shown effects on anxiety and depression-like behaviors. These effects are hypothesized to stem from modulation of neurotransmitter levels in the brain.
- A study indicated that derivatives of pyrrolidinones demonstrated significant anxiolytic effects in rodent models, suggesting a potential for this compound in treating anxiety disorders .
- Cytotoxicity and Safety Profile :
Case Study 1: Anxiolytic Properties
A recent study examined the anxiolytic properties of this compound in a controlled environment. The findings highlighted that the compound significantly reduced anxiety-like behaviors in mice subjected to stress tests compared to the control group.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related pyrrolidinones against oxidative stress-induced neuronal damage. Results indicated that these compounds could enhance cellular resilience against oxidative stress, suggesting a potential role in neurodegenerative disease management .
Q & A
Basic Synthesis and Optimization
Q: What are the key steps and yield optimization strategies for synthesizing (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one? A: The compound is synthesized via a two-step pathway:
- Step 1: Reacting the precursor with acetic acid, ethyl acetate, and HCl to form an intermediate with 94% yield .
- Step 2: Protecting the amino group using Boc anhydride.
To optimize yields, control reaction temperature (e.g., 0–50°C) and stoichiometric ratios of reagents. Acidic conditions (HCl) and polar aprotic solvents are critical for intermediate stability. For chiral purity, use chiral HPLC or recrystallization techniques .
Structural Characterization
Q: How can researchers resolve structural ambiguities in stereoisomers of this pyrrolidinone derivative? A: X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is recommended for unambiguous stereochemical assignment. Computational methods (DFT or molecular docking) can validate experimental data, particularly for biphenyl interactions . For NMR analysis, employ NOESY to confirm spatial proximity of methyl and biphenyl groups .
Biological Activity and Target Identification
Q: What pharmacological targets are associated with pyrrolidinone derivatives like this compound? A: Structural analogs (e.g., (3Z,5S)-5-(hydroxymethyl)-1-[(2'-methylbiphenyl-4-yl)carbonyl]pyrrolidin-3-one) act as antagonists for oxytocin (OT-R) and vasopressin V1a receptors, suggesting potential applications in preterm labor or hypertension . To identify targets, perform radioligand binding assays or GPCR screening panels .
Advanced Purification Challenges
Q: How can enantiomeric excess be ensured during purification of the (3R,5S) configuration? A: Use chiral stationary-phase chromatography (CSP-HPLC) with columns like Chiralpak AD-H or AS-H. For example, a study achieved >99% enantiomeric purity using a Chiralpak AD-H column with hexane/isopropanol (80:20) . Recrystallization in ethanol/water mixtures (9:1) can further enhance purity .
Data Contradictions in Pharmacokinetic Studies
Q: How should researchers address discrepancies in metabolic stability data for this compound? A: Conflicting data may arise from species-specific CYP450 metabolism. Conduct cross-species microsomal stability assays (human, rat, mouse) and compare intrinsic clearance rates. Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at the pyrrolidinone ring or biphenyl moiety) . Adjust experimental conditions (e.g., pH, incubation time) to replicate physiological environments.
Method Development for Stability Testing
Q: What accelerated stability testing conditions are suitable for this compound under varying pH? A:
Computational Modeling for SAR Studies
Q: How can structure-activity relationship (SAR) studies predict modifications to enhance receptor binding? A: Perform molecular docking (AutoDock Vina) using crystal structures of OT-R/V1a receptors (PDB: 6N4B). Key interactions:
- Biphenyl group: Hydrophobic pocket in transmembrane domain 6.
- Methyl group: Stabilizes ligand conformation via van der Waals interactions.
Modify the pyrrolidinone ring with electron-withdrawing groups (e.g., -F) to enhance binding affinity .
Contradictory Results in Solubility Studies
Q: Why do solubility values vary across studies, and how can this be resolved? A: Discrepancies arise from polymorphic forms (amorphous vs. crystalline). Use DSC and PXRD to characterize solid-state forms. For aqueous solubility, employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. A study achieved 2.5 mg/mL solubility using hydroxypropyl-β-cyclodextrin (20% w/v) .
Analytical Method Validation
Q: What validation parameters are critical for HPLC quantification of this compound? A:
Addressing Synthetic Byproduct Formation
Q: How can researchers minimize the formation of the (3S,5R) diastereomer during synthesis? A: Use chiral catalysts (e.g., (R)-BINAP/Pd) to favor the desired (3R,5S) configuration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). If diastereomers form, employ fractional crystallization with tert-butyl methyl ether .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
